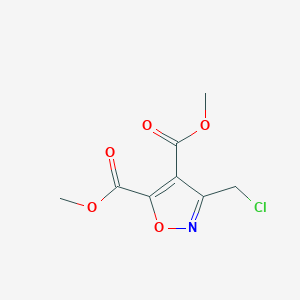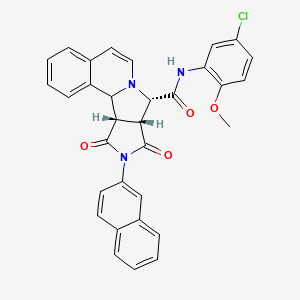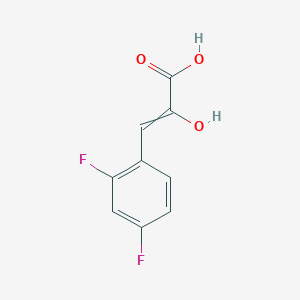
Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with chloromethyl and dicarboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of chloromethyl ketones with nitriles in the presence of a base, followed by esterification to introduce the dicarboxylate groups. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cycloaddition Reactions: The oxazole ring can engage in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed for reduction reactions.
Major Products: The major products formed from these reactions include substituted oxazoles, oxidized derivatives, and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate exerts its effects involves interactions with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Dimethyl 3-(bromomethyl)-1,2-oxazole-4,5-dicarboxylate
- Dimethyl 3-(iodomethyl)-1,2-oxazole-4,5-dicarboxylate
- Dimethyl 3-(methyl)-1,2-oxazole-4,5-dicarboxylate
Comparison: Dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chloromethyl group is less reactive than bromomethyl and iodomethyl groups, providing a balance between stability and reactivity. This makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
920750-30-7 |
|---|---|
Fórmula molecular |
C8H8ClNO5 |
Peso molecular |
233.60 g/mol |
Nombre IUPAC |
dimethyl 3-(chloromethyl)-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C8H8ClNO5/c1-13-7(11)5-4(3-9)10-15-6(5)8(12)14-2/h3H2,1-2H3 |
Clave InChI |
UJHFPUMTDRVROU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(ON=C1CCl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619346.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)



![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)

![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)

![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
